molecular formula C11H19NO5 B13083242 (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Cat. No.: B13083242
M. Wt: 245.27 g/mol
InChI Key: FRDCKDXZSRACTN-MRVPVSSYSA-N
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Description

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chiral bicyclic compound featuring a seven-membered 1,4-oxazepane ring system. Key structural elements include:

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability and modulating solubility.
  • Carboxylic acid moiety: Provides reactivity for further functionalization (e.g., amide bond formation).
  • Stereochemistry: The (5R) configuration influences its biological interactions and synthetic applications.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

InChI Key

FRDCKDXZSRACTN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically follows a multi-step process involving:

  • Formation of the 1,4-oxazepane ring through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
  • Installation of the carboxylic acid moiety at the 5-position with stereochemical control to achieve the (5R) configuration.

This approach is consistent with synthetic routes for chiral oxazepane derivatives reported in recent literature, where stereoselective cyclization and protecting group strategies are employed to yield enantiomerically pure products.

Detailed Synthetic Steps

Step 1: Preparation of Precursors
  • Starting materials often include amino alcohols or amino acids that can be converted into the oxazepane ring.
  • The amino component is typically protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine intermediate.
Step 2: Cyclization to Form the 1,4-Oxazepane Ring
  • The ring closure is achieved by intramolecular nucleophilic substitution or condensation reactions.
  • For example, an amino alcohol intermediate undergoes cyclization under basic or acidic conditions to form the seven-membered 1,4-oxazepane ring.
  • The stereochemistry at C5 is introduced or preserved during this step, often controlled by the chiral starting material or chiral auxiliaries.
Step 3: Introduction of the Carboxylic Acid Group
  • The carboxyl function at position 5 can be introduced via oxidation of an appropriate precursor or by using a carboxylated starting material.
  • Careful control of reaction conditions ensures retention of stereochemistry and prevents racemization.
Step 4: Purification and Characterization
  • The final product is purified by chromatographic techniques such as flash chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, chiral HPLC, and mass spectrometry to confirm structure and enantiomeric purity.

Research Findings and Optimization

Stereoselectivity and Yield

  • Research indicates that the use of chiral auxiliaries or chiral pool starting materials is crucial for achieving the (5R) stereochemistry with high enantiomeric excess.
  • Optimization of cyclization conditions (temperature, solvent, catalyst) significantly affects yield and stereoselectivity.

Example Synthetic Route from Literature

Step Reagents/Conditions Outcome
Boc-protection Boc-Cl, base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of Boc-protected amine intermediate
Cyclization Intramolecular nucleophilic substitution, solvent (e.g., THF), mild heating Formation of 1,4-oxazepane ring with stereocontrol
Carboxylation Oxidation or substitution with carboxylated reagents Introduction of carboxylic acid at C5
Purification Chromatography, recrystallization Pure (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Data/Observation
NMR Spectroscopy Structural confirmation, stereochemistry Characteristic signals for Boc group, oxazepane ring protons, and carboxylic acid
Chiral HPLC Enantiomeric purity Single peak corresponding to (5R) enantiomer
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z 245.27
IR Spectroscopy Functional group identification Absorptions for carbonyl groups (~1700 cm⁻¹) and N-H stretch

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Starting Material Chiral amino alcohol or amino acid Source of stereochemistry
Boc Protection Boc-Cl, base, organic solvent Protects amine for selective reactions
Cyclization Intramolecular nucleophilic substitution Key step for ring formation
Carboxylation Oxidation or substitution Introduces carboxylic acid at C5
Purification Chromatography, recrystallization Ensures product purity and stereochemical integrity

This comprehensive synthesis approach, supported by recent research and chemical supplier data, provides a reliable and reproducible method for preparing (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid with high stereochemical fidelity and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. This reaction is critical for modifying solubility or introducing functional handles for further derivatization.

ReagentConditionsProductYieldSource
Methanol + DCC/DMAPRT, 12 hr in DCMMethyl ester derivative78%
Ethanol + H₂SO₄Reflux, 6 hrEthyl ester derivative65%
Benzyl alcoholEDCI/HOBt, RT, 24 hrBenzyl ester (used in PROTAC synthesis)82%

Mechanism : Activation of the carboxylic acid via carbodiimide-mediated coupling (e.g., DCC) or acid catalysis, followed by nucleophilic attack by the alcohol.

Deprotection of Boc Group

The Boc group is selectively removed under acidic conditions, exposing the secondary amine for further functionalization:

ConditionsReaction TimeResulting CompoundPuritySource
4M HCl in dioxane2 hr, RT1,4-oxazepane-5-carboxylic acid HCl salt>95%
TFA/DCM (1:1)1 hr, RTFree amine intermediate89%

Applications : Deprotection enables conjugation with targeting ligands in PROTAC systems.

Lactamization Reactions

The compound participates in intramolecular cyclization to form seven-membered lactams. A lipase-catalyzed method enhances regioselectivity:

SubstrateCatalystConditionsProductYieldSource
Amino diester derivativeImmobilized lipase BSpinChem® reactor, 40°C, 48 hr(2R)-1,4-oxazepane-2-carboxylic acid61%

Key Insight : The SpinChem rotating bed reactor improved enzyme recycling and reduced byproduct formation .

Amide Coupling

The carboxylic acid reacts with amines to form amides, essential for generating peptide-like bonds in drug candidates:

Amine PartnerCoupling ReagentSolventProduct ApplicationYieldSource
p-NitroanilineHATU/DIPEADMFPROTAC linker intermediate75%
PEG-based amineEDCI/HOBtDCMWater-soluble conjugate68%

Optimization : Reactions require anhydrous conditions to avoid competing esterification.

Reductive Amination

The deprotected amine undergoes reductive amination with ketones/aldehydes:

Carbonyl CompoundReducing AgentConditionsProductYieldSource
4-FluorobenzaldehydeNaBH₃CNMeOH, RT, 12 hrN-alkylated oxazepane derivative57%
CyclohexanoneBH₃·THFTHF, 0°C to RTCyclohexylamine analog63%

Limitation : Steric hindrance from the oxazepane ring reduces yields with bulky aldehydes .

Stereoselective Transformations

The (5R) configuration influences reaction outcomes:

  • Epimerization Risk : Prolonged exposure to strong bases (>pH 10) causes partial racemization at C5 .

  • Hydrogenation : Catalytic hydrogenation of nitro intermediates preserves stereochemistry (e.g., 92% ee retention) .

Degradation Pathways

Stability studies reveal:

  • Thermal Decomposition : Degrades above 150°C via Boc group elimination (TGA data) .

  • Hydrolytic Instability : Rapid hydrolysis at pH <2 or >12, forming 1,4-oxazepane-5-carboxylic acid.

Scientific Research Applications

Drug Development

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid serves as a building block in the synthesis of various pharmaceutical agents. Its ability to modify the pharmacokinetic properties of compounds makes it valuable in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body.

Case Study : A study demonstrated that derivatives of this oxazepane compound exhibited enhanced solubility and bioavailability compared to their parent compounds. This was attributed to the tert-butoxycarbonyl group, which aids in protecting functional groups during synthesis and enhances stability in biological environments.

Antimicrobial Activity

Research has indicated that certain derivatives of (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing potential as lead compounds for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(5R)-4-tert-butoxycarbonyl...Staphylococcus aureus32 µg/mL
(5R)-4-tert-butoxycarbonyl...Escherichia coli16 µg/mL
(5R)-4-tert-butoxycarbonyl...Pseudomonas aeruginosa64 µg/mL

Synthetic Methodologies

The compound is utilized as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as:

Ring Closure Reactions

The oxazepane ring can be synthesized using this compound as a precursor, allowing for the creation of more complex nitrogen-containing heterocycles.

Functional Group Transformations

The presence of carboxylic acid and tert-butoxycarbonyl groups facilitates various transformations, including esterification and amidation reactions, which are essential in synthesizing biologically active compounds.

Case Study : A synthetic pathway involving (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid led to the successful synthesis of a novel class of anti-inflammatory agents. The use of this compound allowed for selective functionalization at specific positions on the oxazepane ring, resulting in compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition or activation, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid (Target Compound) C₁₁H₁₉NO₅* ~261.27* Not provided 7-membered oxazepane ring, Boc, carboxylic acid
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid C₁₇H₂₃NO₅ 321.37 143527-70-2 5-membered oxazolidine ring, Boc, phenyl substituent
4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid C₁₅H₁₉NO₅ 293.32 2137442-90-9 Benzoxazepine fused ring, Boc, carboxylic acid
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Not provided Not provided Not provided Spirocyclic structure, Boc, azaspiro ring

*Estimated based on analogous structures.

Key Observations:

Ring Systems :

  • The target compound’s 7-membered oxazepane ring offers conformational flexibility compared to the rigid 5-membered oxazolidine in or the fused aromatic benzoxazepine in . This flexibility may influence solubility and binding kinetics in biological systems.
  • Spirocyclic analogs (e.g., ) introduce steric constraints, reducing reactivity compared to the oxazepane derivative.

Functional Groups :

  • All compounds share the Boc group, but substituents like phenyl (in ) or aromatic rings (in ) alter hydrophobicity and electronic properties.

Physicochemical and Spectroscopic Comparisons

NMR Analysis

Evidence from highlights that chemical shift differences in NMR spectra (e.g., regions A and B in Figure 6) arise from substituent-induced changes in electronic environments. For the target compound:

  • Protons near the Boc group (positions analogous to regions A/B in ) would exhibit distinct shifts compared to oxazolidine or benzoxazepine derivatives.
  • The carboxylic acid proton’s shift (~10–12 ppm) would differ from esters or amides in analogs.
Solubility and Stability
  • Oxazolidine derivatives (e.g., ): Increased hydrophobicity due to phenyl groups may reduce aqueous solubility.
  • Benzoxazepine derivatives (e.g., ): Aromatic rings enhance stability but may limit metabolic clearance.
  • Target compound : The oxazepane ring’s flexibility and absence of aromaticity likely improve aqueous solubility over and .

Biological Activity

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of this compound's significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 2165380-89-0
  • Purity : 97% .

Synthesis

The synthesis of (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves several key steps, including the regioselective lactamization of amino diesters. A notable method utilizes lipase-catalyzed reactions to enhance yield and efficiency . The overall synthetic pathway can be summarized as follows:

  • Starting Material : Methyl (2R)-glycidate.
  • Key Reaction : Lipase-catalyzed regioselective lactamization.
  • Final Product : Hydrolysis yields the target compound.

Enzyme Inhibition

Research indicates that derivatives of oxazepane compounds exhibit significant biological activity, particularly as enzyme inhibitors. For instance, compounds similar to (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid have shown promising results in inhibiting angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .

CompoundACE I50_{50} (µM)
(5R)-4-tert-butoxycarbonyl derivative0.07
Hydroxamic acid derivative0.011
Other analogs1.6 - 22

This table illustrates the potency of various derivatives, highlighting the potential of oxazepane compounds in therapeutic applications.

Neuropharmacological Effects

Some studies suggest that oxazepane derivatives may possess monoamine reuptake inhibitory activity, which could make them candidates for treating mood disorders . The structure of (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid allows for modifications that could enhance its efficacy in this area.

Case Study 1: Hypertensive Rat Model

In a study involving renal hypertensive rats, the administration of a related hydroxamic acid derivative resulted in no significant changes in blood pressure or heart rate despite its high potency as an ACE inhibitor . This finding underscores the complexity of translating in vitro results to in vivo efficacy.

Case Study 2: Synthesis and Activity Correlation

Another investigation explored the correlation between structural modifications of oxazepane derivatives and their biological activity. It was found that specific substitutions on the oxazepane ring significantly influenced their interaction with target enzymes . This highlights the importance of structural optimization in drug development.

Q & A

Q. Example Protocol :

  • Dissolve oxazepane precursor (1 eq) in DCM.
  • Add Boc anhydride (1.2 eq) and DMAP (0.1 eq).
  • Stir at 0°C for 18 hours.
  • Purify via flash chromatography (hexane/EtOAc gradient).

What spectroscopic techniques are critical for confirming the stereochemical integrity of (5R)-configured oxazepane derivatives?

Q. Basic

NMR Spectroscopy :

  • ¹H/¹³C NMR : Compare chemical shifts of the 5R stereocenter with known enantiopure standards.
  • NOESY : Detect spatial proximity between the Boc group and adjacent protons to confirm configuration.

Chiral HPLC : Use polysaccharide-based columns (e.g., CHIRALCEL® OD-H) with mobile phases like hexane/isopropanol (90:10). Retention time matching with a reference standard confirms enantiopurity .

Optical Rotation : Measure [α]D²⁵ and compare with literature values for (5R)-configured analogs.

Q. Advanced

Density Functional Theory (DFT) :

  • Optimize geometry at B3LYP/6-31G* level to evaluate ring puckering and Boc group orientation.
  • Calculate Gibbs free energy (ΔG) for chair vs. boat conformers.

Molecular Dynamics (MD) Simulations :

  • Simulate in explicit solvent (e.g., water or DMSO) to assess conformational flexibility under physiological conditions.

X-ray Diffraction (XRD) :

  • Compare computational predictions with single-crystal XRD data (if available) .

Q. Example Findings :

  • Chair conformation is favored (ΔG = –2.3 kcal/mol vs. boat).
  • Boc group adopts equatorial position to minimize steric clash.

How to resolve discrepancies in melting point (mp) data for Boc-protected heterocycles across different studies?

Data Contradiction Analysis
Discrepancies often arise from:

Purity Variations : Impurities (>5%) depress mp. Verify purity via HPLC (≥95% area) .

Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple endotherms.

Experimental Conditions : Standardize heating rates (1–2°C/min) and sample preparation (recrystallization solvent).

Example :
A Boc-protected piperidine derivative showed mp 162–166°C in one study but 150–151°C in another . DSC revealed two polymorphic forms (Form I: mp 162°C; Form II: mp 154°C).

What stability studies are recommended for long-term storage of Boc-protected oxazepane derivatives?

Q. Basic

Thermal Stability : Perform accelerated degradation at 40°C/75% RH for 4 weeks. Monitor via TLC/HPLC.

Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C) to assess Boc deprotection kinetics.

Light Sensitivity : Store in amber vials under N₂ at –20°C to prevent photodegradation .

Q. Stability Data :

ConditionDegradation After 4 Weeks
25°C, dark<2%
40°C/75% RH8–10%
pH 7.4, 37°C15% (Boc cleavage)

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